(R)-2,2'-Bis(di-p-tolylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Overview
Description
(R)-2,2'-Bis(di-p-tolylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl is a useful research compound. Its molecular formula is C44H44O4P2 and its molecular weight is 698.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 698.27148388 g/mol and the complexity rating of the compound is 859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of ®-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl are organic reactions . Tertiary phosphines, such as this compound, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions .
Mode of Action
This compound interacts with its targets through phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These interactions can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in radical generation and reactions .
Pharmacokinetics
The compound has a molecular weight of 59076 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the compound’s action is the promotion of various modern organic transformations .
Action Environment
The action, efficacy, and stability of ®-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl can be influenced by environmental factors such as light and temperature. For instance, the compound can promote hydrophosphinylation of unactivated alkenes under visible-light photocatalysis .
Properties
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(4-methylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44O4P2/c1-29-9-17-35(18-10-29)49(36-19-11-30(2)12-20-36)41-27-33(45-5)25-39(47-7)43(41)44-40(48-8)26-34(46-6)28-42(44)50(37-21-13-31(3)14-22-37)38-23-15-32(4)16-24-38/h9-28H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDRZQHVPTIMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117211 | |
Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-81-2 | |
Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[(1R)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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